Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside
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Overview
Description
Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside is a sulfonyl derivative of methyl hexopyranoside.
Preparation Methods
The synthesis of Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside typically involves the reaction of methyl hexopyranoside with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside can be compared with other sulfonyl derivatives of hexopyranosides, such as:
- Methyl 2-o-[(4-chlorophenyl)sulfonyl]hexopyranoside
- Methyl 2-o-[(4-nitrophenyl)sulfonyl]hexopyranoside
- Methyl 2-o-[(4-methoxyphenyl)sulfonyl]hexopyranoside
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the methyl group, which can influence its lipophilicity and interaction with biological targets .
Properties
CAS No. |
5596-21-4 |
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Molecular Formula |
C14H20O8S |
Molecular Weight |
348.37 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)22-13-12(17)11(16)10(7-15)21-14(13)20-2/h3-6,10-17H,7H2,1-2H3 |
InChI Key |
XHRVVAIFYNNIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C(OC2OC)CO)O)O |
Origin of Product |
United States |
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